molecular formula C8H13NO3 B12879461 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one

Cat. No.: B12879461
M. Wt: 171.19 g/mol
InChI Key: OWJYAXCAIGWLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one is a substituted oxazolone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features three distinct substituents: an isopropyl group at position 3, a methyl group at position 4, and a methoxy group at position 5. These substituents influence its electronic, steric, and physicochemical properties, making it a subject of interest in medicinal and agrochemical research. Potential applications may include analgesic or antimicrobial activities, inferred from structurally related compounds in the evidence.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-methoxy-4-methyl-3-propan-2-yl-1,3-oxazol-2-one

InChI

InChI=1S/C8H13NO3/c1-5(2)9-6(3)7(11-4)12-8(9)10/h5H,1-4H3

InChI Key

OWJYAXCAIGWLCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)N1C(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Catalysts: Acid or base catalysts

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives with higher oxidation states.

    Reduction: Reduction of the oxazole ring to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction may produce oxazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Compound Name Heterocycle Key Substituents Biological Activity Reference
Quinazolin-4(3H)-one (Compound 1) Quinazolinone None Moderate analgesic activity
2-Methyl-4(3H)-quinazolinone (Compound 2) Quinazolinone 2-Methyl Enhanced analgesic activity
5-Chloro-2-methyl-4-isothiazolin-3-one Isothiazolinone 5-Chloro, 2-Methyl Antimicrobial
4-Arylmethylidene-isoxazol-5(4H)-one Isoxazolone 4-Arylmethylidene, 3-Substituted alkyl Pesticide potential
3-[3-(2-Methoxyphenoxy)propyl]-5-methyl-benzoxazol-2(3H)-one Benzoxazolone 3-Propyl (methoxyphenoxy), 5-Methyl Not specified

Key Observations:

  • Substituent Effects: The target compound’s 3-isopropyl group introduces greater steric bulk and lipophilicity compared to smaller alkyl groups (e.g., methyl in quinazolinones or benzoxazolones ). This may enhance membrane permeability in biological systems.
  • In contrast, chlorine in isothiazolinones () is electron-withdrawing, favoring antimicrobial activity via electrophilic interactions.
  • Positional Specificity : Unlike isoxazolones with substituents at positions 3 and 4 (), the target compound’s substituents occupy positions 3, 4, and 5, which may reduce ring strain or modify binding affinity in therapeutic targets.

Pharmacological and Functional Comparisons

Analgesic Activity

Quinazolinone derivatives () demonstrate that substituent size correlates with analgesic efficacy. For example:

  • The 5-methoxy group could further modulate solubility and target engagement.

Antimicrobial Potential

Isothiazolinones like 5-chloro-2-methyl-4-isothiazolin-3-one () rely on halogen and alkyl groups for biocidal activity. The target compound lacks halogens but incorporates methoxy and isopropyl groups, which may shift its mechanism toward antifungal or bacteriostatic actions via hydrophobic interactions.

Physicochemical Properties

  • Solubility: The 5-methoxy group enhances water solubility relative to halogenated isothiazolinones, balancing the hydrophobicity of the isopropyl group.
  • Stability: Electron-donating substituents (methoxy) may stabilize the oxazolone ring against hydrolysis, unlike electron-withdrawing groups in isothiazolinones .

Biological Activity

3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one, also known by its CAS number 207916-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This oxazole derivative exhibits various pharmacological properties, making it a candidate for further research in drug development.

  • Molecular Formula : C8H13NO3
  • Molecular Weight : 171.19 g/mol
  • Density : 1.124 g/cm³
  • Boiling Point : 221.54 °C
  • Flash Point : 87.78 °C

The compound's structure includes a methoxy group and an isopropyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that oxazole derivatives, including 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one, can exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that oxazole compounds possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.
  • Enzyme Inhibition : Certain oxazoles have been identified as inhibitors of serine proteases, which are involved in various physiological processes.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of oxazole derivatives found that compounds with similar structures to 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one demonstrated significant inhibitory effects against specific bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one3264
Control (standard antibiotic)816

Anti-inflammatory Activity

In vitro studies have suggested that this compound can inhibit the activation of immune cells, specifically T cells and B cells, which are critical in inflammatory responses. The mechanism involves the modulation of cytokine production and signaling pathways associated with inflammation.

Enzyme Inhibition Studies

Recent research explored the inhibitory potential of oxazole derivatives on prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. The IC50 values for several derivatives were assessed:

CompoundIC50 (nM)
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one150
HUP-55 (reference compound)5
Control (inactive compound)>1000

The data indicate that while the compound shows promising inhibition against PREP, its efficacy is lower compared to more potent reference compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxazole derivatives:

  • Case Study on Inflammation : A clinical trial evaluated the effects of an oxazole-based drug on patients with chronic inflammatory diseases. Results indicated a reduction in inflammatory markers and improved patient outcomes.
  • Neuroprotection Study : A preclinical study involving animal models demonstrated that administration of oxazole derivatives led to improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.